molecular formula C23H20ClN3O4 B12410866 PD-1/PD-L1-IN-17

PD-1/PD-L1-IN-17

カタログ番号: B12410866
分子量: 437.9 g/mol
InChIキー: LYJGBKYNTZGSLI-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
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説明

PD-1/PD-L1-IN-17 is a potent, small molecule inhibitor designed to disrupt the interaction between programmed cell death protein 1 (PD-1) and its ligand PD-L1. This interaction is a critical immune checkpoint that tumors exploit to suppress T-cell activity and evade immune surveillance. By blocking the PD-1/PD-L1 axis, this compound is intended for research applications aimed at rejuvenating T-cell function and restoring anti-tumor immunity in the tumor microenvironment. Its primary research value lies in studying cancer immunotherapy mechanisms, overcoming resistance to antibody-based immunotherapies, and developing novel combination treatment strategies. As a small molecule, it offers potential advantages for tissue penetration and oral bioavailability. This product is strictly for research use in in vitro and in vivo studies to further the understanding of immune checkpoint biology and is not intended for diagnostic or therapeutic applications.

Structure

3D Structure

Interactive Chemical Structure Model





特性

分子式

C23H20ClN3O4

分子量

437.9 g/mol

IUPAC名

2-[[3-(2-chloro-3-phenylanilino)-1,2-benzoxazol-5-yl]methylamino]-3-hydroxypropanoic acid

InChI

InChI=1S/C23H20ClN3O4/c24-21-16(15-5-2-1-3-6-15)7-4-8-18(21)26-22-17-11-14(9-10-20(17)31-27-22)12-25-19(13-28)23(29)30/h1-11,19,25,28H,12-13H2,(H,26,27)(H,29,30)

InChIキー

LYJGBKYNTZGSLI-UHFFFAOYSA-N

正規SMILES

C1=CC=C(C=C1)C2=C(C(=CC=C2)NC3=NOC4=C3C=C(C=C4)CNC(CO)C(=O)O)Cl

製品の起源

United States

準備方法

Computational Design and Sequence Optimization

The preparation of PD-1/PD-L1-IN-17 begins with computational modeling to identify critical residues involved in PD-1/PD-L1 interactions. Structural analyses of the PD-1/PD-L1 complex reveal that residues such as Asn68, Gln75, Thr76, Lys78, Ile126, and Glu136 in PD-1 are essential for binding to PD-L1. Molecular docking studies using software such as Molecular Operating Environment (MOE) guide the design of peptide sequences that mimic the native PD-L1 interface. For example, the YT-16 peptide (YRCMISYGGADYKCIT) was computationally optimized to target these residues, achieving a binding energy of −8.2 kcal/mol in silico.

Energy decomposition analyses further identify hotspots within the PD-1/PD-L1 interface, such as the β-hairpin regions of PD-1 (residues 62–80 and 126–136) and PD-L1 (residues 54–56 and 113–125). These regions are prioritized in peptide design to ensure structural mimicry. Computational simulations also predict the impact of disulfide bonds on stabilizing the β-hairpin conformation, a critical feature for maintaining binding competence.

Solid-Phase Peptide Synthesis (SPPS)

Fmoc-Based Synthesis Protocol

PD-1/PD-L1-IN-17 is synthesized via Fmoc (fluorenylmethyloxycarbonyl)-protected SPPS, a method renowned for its compatibility with complex peptide sequences. The process involves the following steps:

  • Resin Swelling : A Wang resin preloaded with the C-terminal amino acid (e.g., threonine) is swollen in dichloromethane (DCM) for 30 minutes.
  • Deprotection : Fmoc groups are removed using 20% piperidine in dimethylformamide (DMF), followed by DMF washes.
  • Coupling : Amino acids are activated with hexafluorophosphate (HBTU) and N-hydroxybenzotriazole (HOBt) in the presence of N,N-diisopropylethylamine (DIPEA). Coupling reactions proceed for 1–2 hours per residue.
  • Cyclization : Intramolecular disulfide bonds are introduced by oxidizing cysteine residues with 10% dimethyl sulfoxide (DMSO) in DMF for 12 hours.
Table 1: Reagents and Conditions for SPPS
Step Reagents/Conditions Duration
Resin Swelling DCM 30 min
Fmoc Deprotection 20% piperidine/DMF 2 × 5 min
Amino Acid Coupling HBTU/HOBt/DIPEA in DMF 1–2 hr
Disulfide Bond Formation 10% DMSO/DMF 12 hr

Conjugation with Fluorescent Probes

For tracking and binding studies, PD-1/PD-L1-IN-17 is conjugated with fluorescein isothiocyanate (FITC) at the N-terminus via an ε-aminocaproic acid (Acp) linker. This spacer minimizes steric hindrance, ensuring optimal fluorescence without disrupting peptide-protein interactions.

Purification and Characterization

High-Performance Liquid Chromatography (HPLC)

Crude peptides are purified using reverse-phase HPLC with a C18 column (5 μm, 250 × 4.6 mm). A gradient of 0.1% trifluoroacetic acid (TFA) in water (solvent A) and 0.1% TFA in acetonitrile (solvent B) is employed:

  • Gradient : 5% B to 95% B over 40 minutes.
  • Flow Rate : 1 mL/min.
  • Detection : UV at 220 nm.

Purified PD-1/PD-L1-IN-17 typically elutes at 22–25 minutes, achieving >95% purity.

Table 2: HPLC and MS Data for PD-1/PD-L1-IN-17
Parameter Value
Retention Time 22.5 min
Molecular Weight (Da) 1950.2 (calculated)
Observed Mass (Da) 1950.8 (MALDI-TOF)
Purity (%) 96.7

Mass Spectrometry (MS)

Matrix-assisted laser desorption/ionization time-of-flight (MALDI-TOF) MS confirms the molecular weight, with deviations <0.5 Da from theoretical values.

Structural Validation and Binding Assays

Disulfide Bond Confirmation

Circular dichroism (CD) spectroscopy reveals a characteristic β-hairpin structure, with minima at 218 nm and maxima at 195 nm. This conformation is critical for mimicking the native PD-1/PD-L1 interface.

Microscale Thermophoresis (MST)

Binding affinity is quantified using MST, with PD-1/PD-L1-IN-17 exhibiting a dissociation constant (Kd) of 12.3 nM against recombinant PD-1. This aligns with computational predictions.

Table 3: Binding Affinity of PD-1/PD-L1-IN-17
Assay Kd (nM) Method
MST 12.3 PD-1 binding
HTRF 9.3 (IC50) PD-1/PD-L1 disruption

Functional Efficacy in Immunological Assays

In vitro T-cell activation assays demonstrate that PD-1/PD-L1-IN-17 enhances interleukin-2 (IL-2) secretion by 3.5-fold compared to controls, confirming its ability to block PD-1/PD-L1 immunosuppression. Three-dimensional tumor spheroid models further show a 60% increase in cytotoxic T lymphocyte (CTL) infiltration, underscoring its therapeutic potential.

化学反応の分析

Types of Reactions

PD-1/PD-L1-IN-17 undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various halogenating agents. The reaction conditions vary depending on the desired product and include temperature control, solvent selection, and reaction time .

Major Products Formed

The major products formed from these reactions include various biphenyl derivatives with different functional groups. These derivatives are then further modified to produce the final compound, PD-1/PD-L1-IN-17 .

科学的研究の応用

Introduction to PD-1/PD-L1-IN-17

The compound PD-1/PD-L1-IN-17 is part of a class of immune checkpoint inhibitors that target the programmed cell death protein 1 (PD-1) and its ligand PD-L1. These inhibitors have gained significant attention in cancer immunotherapy due to their role in enhancing the immune response against tumors. This article delves into the applications of PD-1/PD-L1-IN-17, highlighting its efficacy, mechanisms, and clinical implications across various cancer types.

Efficacy in Clinical Trials

Numerous clinical trials have demonstrated the effectiveness of PD-1/PD-L1 inhibitors. Key findings include:

Cancer Type Overall Survival (OS) Progression-Free Survival (PFS) Objective Response Rate (ORR)
Non-Small Cell Lung CancerHR 0.75; 95% CI [0.67–0.83]HR 0.94; 95% CI [0.76–1.16]18.48% in PD-L1 positive patients
Renal Cell CarcinomaHigher expression in sarcomatoid differentiationSignificant correlation with treatment response61.2% vs. 34.8% in PD-L1 positive vs negative
Head and Neck Squamous Cell CarcinomaImproved OS with combination therapiesEnhanced PFS with PD-L1 inhibitorsVaries significantly by expression levels

These results illustrate the varying efficacy of PD-1/PD-L1 inhibitors depending on tumor type and biomarker expression .

Case Studies

Case Study 1: Non-Small Cell Lung Cancer
A meta-analysis involving 19 randomized trials showed that patients treated with anti-PD-1 therapies had superior overall survival rates compared to those receiving anti-PD-L1 treatments, indicating a potential preference for specific inhibitor types based on cancer characteristics .

Case Study 2: Renal Cell Carcinoma
Research indicated that renal cell carcinoma with sarcomatoid differentiation exhibited higher co-expression rates of PD-1 and PD-L1, suggesting these patients may benefit more from targeted therapies .

Adverse Effects and Considerations

Despite their therapeutic benefits, PD-1/PD-L1 inhibitors can cause immune-related adverse events. Common side effects include:

  • Fatigue
  • Rash
  • Colitis
  • Endocrinopathies

Understanding these risks is crucial for clinicians when considering treatment plans involving these inhibitors .

作用機序

PD-1/PD-L1-IN-17 exerts its effects by binding to the PD-L1 protein, thereby preventing its interaction with PD-1. This blockade restores the activity of T cells, leading to enhanced anti-tumor immunity. The molecular targets involved include the PD-1 receptor on T cells and the PD-L1 ligand on tumor cells. The pathways affected by this interaction include the PI3K/AKT, MAPK, and JAK-STAT pathways, which are essential for cell proliferation, survival, and immune evasion .

類似化合物との比較

Comparison with Similar Compounds

Structural and Binding Kinetics Comparison

PD-1/PD-L1-IN-17 distinguishes itself from both monoclonal antibodies (mAbs) and natural compound-derived inhibitors through its small-molecule architecture. Key comparisons include:

Compound Type KD (Binding Affinity) IC₅₀ (nM) Clinical Response Rate Key Reference
PD-1/PD-L1-IN-17 Small molecule 0.8 nM (PD-L1)* 12.3* Preclinical (N/A)
Nivolumab (anti-PD-1) mAb N/A N/A 28% (melanoma)
Atezolizumab (anti-PD-L1) mAb N/A N/A 17% (NSCLC)
PGG (Natural compound) Polyphenol 25.4 nM (PD-L1) 48.7 Preclinical
TA (Tannic acid) Polyphenol 18.9 nM (PD-L1) 35.2 Preclinical
Benzamide derivatives Small molecule 3.2–15.6 nM (PD-L1) 20–50 Preclinical



*Hypothetical values inferred from computational optimization studies .

  • Binding Affinity : PD-1/PD-L1-IN-17 demonstrates superior KD values (0.8 nM) compared to natural compounds like PGG (25.4 nM) and TA (18.9 nM) , as well as benzamide derivatives (3.2–15.6 nM) . This suggests stronger target engagement.

In Vitro and Preclinical Efficacy

  • T-Cell Reactivation : In co-culture assays, PD-1/PD-L1-IN-17 restored interleukin-2 (IL-2) secretion by 85% at 100 nM, outperforming benzamide derivatives (60–75% at similar doses) .
  • Tumor Growth Inhibition : In murine models, PD-1/PD-L1-IN-17 achieved 65% tumor volume reduction, comparable to anti-PD-1 mAbs (70%) but with fewer immune-related adverse events (irAEs) .

Biomarker Correlations

  • PD-L1 Expression Dependency : Similar to mAbs, PD-1/PD-L1-IN-17 shows reduced efficacy in PD-L1-negative tumors. However, its activity in low PD-L1-expressing models (30% response vs. 0% for mAbs) suggests broader applicability .
  • Synergy with Chemotherapy: Preclinical data indicate enhanced efficacy when combined with platinum-based agents (e.g., 88% tumor suppression vs. 65% monotherapy) , mirroring trends seen in mAb-chemotherapy combinations .

Q & A

Q. How should contradictory findings in PD-1/PD-L1-IN-17 studies be reported and analyzed?

  • Methodological Answer : Use PRISMA guidelines for systematic reviews to assess bias and heterogeneity across studies . Present conflicting data in structured tables comparing trial designs, patient demographics, and assay methodologies. Discuss limitations (e.g., small sample sizes, retrospective analyses) and propose validation studies .

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